7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine
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Overview
Description
7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of a chlorine atom at the 7th position enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine can be achieved through various methods, including:
Cyclocondensation Reactions: This involves the condensation of 2-aminopyridine with α-haloketones under acidic conditions.
Multicomponent Reactions: These reactions involve the use of multiple reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method employs oxidizing agents to couple the starting materials, leading to the formation of the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions using readily available starting materials and optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features.
Imidazo[1,5-a]pyridine: Another related compound with a different arrangement of nitrogen atoms in the ring.
Uniqueness:
Chlorine Substitution: The presence of a chlorine atom at the 7th position distinguishes 7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine from other imidazo[1,2-a]pyridine derivatives.
Reactivity: The chlorine atom enhances the compound’s reactivity, making it suitable for various chemical transformations.
Properties
Molecular Formula |
C7H7ClN2 |
---|---|
Molecular Weight |
154.60 g/mol |
IUPAC Name |
7-chloro-1,5-dihydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H7ClN2/c8-6-1-3-10-4-2-9-7(10)5-6/h1-2,4-5,9H,3H2 |
InChI Key |
XMQMNULPUNCFQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=C2N1C=CN2)Cl |
Origin of Product |
United States |
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